molecular formula C10H6FIN2O2 B8759233 Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

Cat. No.: B8759233
M. Wt: 332.07 g/mol
InChI Key: CIVNXTZRTZVOKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-fluoro-2-iodoquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C10H6FIN2O2 and its molecular weight is 332.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H6FIN2O2

Molecular Weight

332.07 g/mol

IUPAC Name

methyl 5-fluoro-2-iodoquinazoline-7-carboxylate

InChI

InChI=1S/C10H6FIN2O2/c1-16-9(15)5-2-7(11)6-4-13-10(12)14-8(6)3-5/h2-4H,1H3

InChI Key

CIVNXTZRTZVOKG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=NC=C2C(=C1)F)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of methyl 2-amino-5-fluoro-quinazoline-7-carboxylate (4.28 g, 19.3 mmol, 1.00 equiv), CuI (1.81 g, 9.5 mmol, 0.49 equiv) and diiodomethane (7.80 mL, 96.8 mmol, 5.0 equiv) in THF (80 ml) was treated with isoamyl nitrite (7.80 mL, 58.1 mmol, 3.00 equiv) at ambient temperature, and the mixture heated to 60 ° C. After 18 h the reaction was cooled. The mixture was diluted with EtOAc (100 mL), filtered through a Celite® pad, and the dark green filtrate concentrated in vacuo to an oily residue (23.0 g) which was absorbed onto SiO2 and purified by flash chromatography eluting with an EtOAc/heptane gradient (0 to 30% EtOAc) to afford 3.54 g (55%) of methyl 5-fluoro-2-iodoquinazoline-7-carboxylate as a cream-white solid: 1H NMR (400 MHz, CDCl3) δ 9.39 (s, 1H), 8.49 (s, 1H), 7.90 (d, J=9.5 Hz, 1H), 4.02 (s, 3H); LCMS: MH+333.0
Quantity
4.28 g
Type
reactant
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Name
CuI
Quantity
1.81 g
Type
catalyst
Reaction Step One
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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